2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone
Overview
Description
2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of triazole derivatives. This compound is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Preparation Methods
The synthesis of 2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone involves several steps. One common method includes the reaction of 2-chlorophenylacetic acid with thiosemicarbazide to form the intermediate 2-chlorophenylthiosemicarbazide. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the final product .
Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and methoxyphenyl positions, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation. It also interacts with DNA and proteins, leading to the disruption of cellular processes in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[[5-(2-Chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone include other triazole derivatives such as:
Fluconazole: An antifungal agent with a similar triazole ring structure.
Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.
Sulfathiazole: An antimicrobial agent with a thiazole ring structure
What sets this compound apart is its unique combination of a triazole ring with chlorophenyl and methoxyphenyl groups, which contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-1-(2-methoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-29-21-14-8-6-12-18(21)20(28)15-30-23-26-25-22(17-11-5-7-13-19(17)24)27(23)16-9-3-2-4-10-16/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWWKJTZSWDRRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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